molecular formula C11H29N4Ta-3 B3427937 (Tert-amylimino)tris(dimethylamino)tantalum CAS No. 629654-53-1

(Tert-amylimino)tris(dimethylamino)tantalum

Cat. No.: B3427937
CAS No.: 629654-53-1
M. Wt: 398.32 g/mol
InChI Key: DUSOHVSMXRNSMQ-UHFFFAOYSA-N
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Description

(Tert-amylimino)tris(dimethylamino)tantalum is an organometallic compound with the molecular formula C₁₁H₂₉N₄Ta. It is a colorless solid that is primarily used in various scientific and industrial applications. This compound is known for its unique structure, which includes a tantalum center coordinated by one tert-amylimino group and three dimethylamino groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tert-amylimino)tris(dimethylamino)tantalum typically involves the reaction of tantalum pentachloride with tert-amylamine and dimethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:

TaCl5+(CH₃)₂NH+(CH₃)₂NCH₂CH₂CH₃This compound+HCl\text{TaCl}_5 + \text{(CH₃)₂NH} + \text{(CH₃)₂NCH₂CH₂CH₃} \rightarrow \text{this compound} + \text{HCl} TaCl5​+(CH₃)₂NH+(CH₃)₂NCH₂CH₂CH₃→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and more controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (Tert-amylimino)tris(dimethylamino)tantalum undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tantalum oxides.

    Substitution: The dimethylamino groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.

    Substitution: Reagents like halides or other amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

(Tert-amylimino)tris(dimethylamino)tantalum has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Tert-amylimino)tris(dimethylamino)tantalum involves its interaction with molecular targets through coordination chemistry. The tantalum center can form bonds with various ligands, leading to changes in the electronic and structural properties of the compound. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

  • (Tert-butylimino)bis(diethylamino)cyclopentadienyltantalum
  • Tri(chloro)di(pyridyl)(tertbutylimido)tantalum
  • Tert-amylimidotris(dimethylamido)tantalum

Comparison: (Tert-amylimino)tris(dimethylamino)tantalum is unique due to its specific ligand arrangement and the presence of both tert-amylimino and dimethylamino groups. This unique structure imparts distinct reactivity and stability compared to other similar compounds. For example, (Tert-butylimino)bis(diethylamino)cyclopentadienyltantalum has different ligands, which can lead to variations in its chemical behavior and applications .

Properties

CAS No.

629654-53-1

Molecular Formula

C11H29N4Ta-3

Molecular Weight

398.32 g/mol

IUPAC Name

dimethylazanide;2-methylbutan-2-yliminotantalum

InChI

InChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1;

InChI Key

DUSOHVSMXRNSMQ-UHFFFAOYSA-N

SMILES

CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C

Canonical SMILES

CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(Tert-amylimino)tris(dimethylamino)tantalum

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